Cas no 6998-60-3 (Rifogal)

Rifogal structure
Rifogal structure
Productnaam:Rifogal
CAS-nummer:6998-60-3
MF:C37H47NO12
MW:697.77
MDL:MFCD01741300
CID:85814
PubChem ID:6324616

Rifogal Chemische en fysische eigenschappen

Naam en identificatie

    • RIFAMYCIN SV
    • 17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-acetate
    • rifamicinesv
    • rifamycin
    • rifocin
    • rifocyn
    • Rifamycin S-Na
    • (12S,3E,5S,13E,15Z)-7t-acetoxy-15,6,9,9c,11t-pentahydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,17-dione
    • Acetic acid,((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-,21-acetate,1,2,2-tripropylhydrazide
    • rifamycin-S
    • CHEBI:26580
    • D06AX15
    • CHEMBL437765
    • Aemcolo
    • SR-01000872597
    • (pentahydroxy-methoxy-heptamethyl-dioxo-[?]yl) acetate
    • 6998-60-3
    • Rifamycinum
    • DTXCID9012014
    • LMPK05000005
    • S02AA12
    • Rifamycinum [INN-Latin]
    • DTXSID1032014
    • Rifamicina
    • CB-01-11
    • (7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1,3,5(28),9,19,21,25(29),26-octaen-13-yl acetate
    • Rifamicine SV
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • AKOS024281286
    • D02549
    • RIFAMYCIN [USAN]
    • DU69T8ZZPA
    • rifamycin-sv
    • CHEBI:29673
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-21-yl acetate
    • Rifamycine
    • DB11753
    • SR-01000872597-1
    • 15105-92-7
    • GTPL4570
    • HY-B1907A
    • 2,7-(Epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-1,11(2H)-dione, 21-(acetyloxy)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18R,19R,20R,21S,22R,23S)-
    • J04AB03
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
    • CS-0092130
    • Rifomycin SV
    • RIFOMYCIN
    • Rifamycin SV, an antibiotic produced by certain strains of Streptomyces mediterranei, or the same substance produced by any other means
    • A07AA13
    • RIFAMYCIN SV [EP IMPURITY]
    • NSC133100
    • Rifamycin (USAN/INN)
    • (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
    • Rifamicina (INN-Spanish)
    • SCHEMBL151824
    • M-14
    • RIFAMYCIN SV [MI]
    • Q26270990
    • 6998-60-3 (free acid)
    • RIFAMYCIN [INN]
    • RIFAMYCIN [WHO-DD]
    • HJYYPODYNSCCOU-ODRIEIDWSA-N
    • UNII-DU69T8ZZPA
    • Rifamycine [INN-French]
    • RIFAMYCIN SV (EP IMPURITY)
    • RIFAXIMIN IMPURITY C [EP IMPURITY]
    • 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione 21-acetate
    • RIFAXIMIN IMPURITY C (EP IMPURITY)
    • 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
    • EINECS 230-273-3
    • Rifamycin [USAN:INN:BAN:DCF]
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
    • Rifamicina [INN-Spanish]
    • Rifamycine (INN-French)
    • (7S,11S,13S,17S,18S,12R,14R,15R,16R)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7 ,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1<4, 7>.0<5,28>]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
    • Rifamycinum (INN-Latin)
    • Tuborin
    • BDBM50391000
    • GLXC-20256
    • Rifogal
    • MDL: MFCD01741300
    • Inchi: InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
    • InChI-sleutel: HJYYPODYNSCCOU-ODRIEIDWSA-N
    • LACHT: [C@H]1(C)[C@@H]([C@@H]([C@H](C=CO[C@]2(OC=3C(C2=O)=C4C(C(=C(NC(C(=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]1O)O)C)=O)C=C4O)O)=C(C3C)O)C)OC)C)OC(=O)C

Berekende eigenschappen

  • Exacte massa: 697.31000
  • Monoisotopische massa: 90.031694
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 3
  • Complexiteit: 43.3
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 57.5
  • XLogP3: 4.9

Experimentele eigenschappen

  • Dichtheid: 1.2275 (rough estimate)
  • Smeltpunt: 300° (dec 140°)
  • Kookpunt: 701.9°C (rough estimate)
  • Brekindex: 1.5350 (estimate)
  • PSA: 201.31000
  • LogboekP: 4.89210
  • Specifieke rotatie: D20 -4° (methanol)

Rifogal Beveiligingsinformatie

  • Toxiciteit:LD50 in mice (mg/kg): 550 i.v.; 625 i.p.; 2120 orally (Bergamini, Fowst)

Rifogal Douanegegevens

  • HS-CODE:2941903000
  • Douanegegevens:

    China Customs Code:

    2941903000

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